molecular formula C8H5F2NS B573489 5,6-Difluoro-2-methyl-1,3-benzothiazole CAS No. 170881-41-1

5,6-Difluoro-2-methyl-1,3-benzothiazole

Cat. No.: B573489
CAS No.: 170881-41-1
M. Wt: 185.192
InChI Key: HCJFVOKQRLZRIJ-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at the 5- and 6-positions and a methyl group at the 2-position. The benzothiazole scaffold is renowned for its diverse biological and material applications, including antimicrobial, anticancer, and optoelectronic properties .

Properties

CAS No.

170881-41-1

Molecular Formula

C8H5F2NS

Molecular Weight

185.192

IUPAC Name

5,6-difluoro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5F2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3

InChI Key

HCJFVOKQRLZRIJ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2S1)F)F

Synonyms

Benzothiazole, 5,6-difluoro-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 5,6-Difluoro-2-methyl-1,3-benzothiazole with structurally related benzothiazole derivatives, emphasizing substituent effects on properties and applications.

Compound Name Substituents Key Properties/Applications Reference(s)
This compound 2-CH₃, 5-F, 6-F Enhanced metabolic stability, potential bioactivity (antimicrobial, anticancer)
6-Methoxy-2-(4'-azidostyryl)-1,3-benzothiazole 2-(4-azidostyryl), 6-OCH₃ Fluorogenic label for bioorthogonal applications
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole 2-piperazinyl, 6-OCF₃ Use-dependent inhibition of sodium channels (neuropharmacology)
6-Methyl-2-(4'-fluorophenyl)-1,3-benzothiazole ([¹⁸F]5) 2-(4-F-C₆H₄), 6-CH₃ PET tracer for amyloid-β plaques in Alzheimer’s disease
6-Bromo-2-methylsulfanyl-1,3-benzothiazole 2-SCH₃, 6-Br Reduced π-electron delocalization; structural studies
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanone 2-COCH₃, 6-F Anticandidous, antifungal activities

Electronic and Steric Effects

  • Fluorine Substitution: The 5,6-difluoro configuration increases electronegativity and polarizability, improving interactions with biological targets (e.g., enzymes, DNA) compared to non-fluorinated analogs like 2-phenyl-1,3-benzothiazole .

Research Findings and Trends

  • Biological Optimization : Fluorine and methyl groups are increasingly used to balance potency and pharmacokinetics in drug design, as seen in Alzheimer’s PET tracers and sodium channel inhibitors .
  • Material Design : Fluorinated benzothiazoles are gaining traction in optoelectronics due to their electron-deficient cores and stability .

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